molecular formula C7H8ClN3O B2985097 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde CAS No. 14160-95-3

4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde

Cat. No. B2985097
CAS RN: 14160-95-3
M. Wt: 185.61
InChI Key: RDLBBVSSNBKZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde” is a heterocyclic compound that belongs to the pyrimidine class. It has a CAS Number of 14160-95-3 and a molecular weight of 185.61 . The IUPAC name for this compound is 4-chloro-6-(dimethylamino)-5-pyrimidinecarbaldehyde .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrimidines in general can be synthesized using organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h3-4H,1-2H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 4th position, a dimethylamino group at the 6th position, and a carbaldehyde group at the 5th position .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo a variety of chemical reactions. For instance, they can incorporate nucleophiles regioselectively via S_NAr reaction . The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S_NAr reaction .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 139-141 degrees Celsius .

Scientific Research Applications

Antibacterial Properties

4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde has been utilized in the synthesis of antibacterial compounds. For example, its derivatives have been shown to inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Enterobacter Cloaca, highlighting its potential in the development of new antibacterial agents (Govori-Odai, Spahiu, & Haziri, 2007).

Chemical Transformations and Synthesis

This compound is key in various chemical transformations and syntheses. Studies have explored its reactivity, leading to the formation of novel compounds through processes like ring cleavage, deformylation, and interaction with other chemical entities. For instance, it has been used to synthesize diverse heterocycles, revealing its versatility in organic synthesis (Clark, Parvizi, & Southon, 1976).

Interaction with Glycine Esters

The interaction of this compound with glycine esters has been a subject of study, leading to the creation of new pyrimidine derivatives. These interactions are significant for understanding the compound's chemical behavior and for synthesizing potential biologically active compounds (Zinchenko et al., 2018).

Application in Heterocyclic Synthesis

This compound is instrumental in synthesizing various heterocyclic structures. Research has demonstrated its utility in creating novel pyrazolo and pyrido pyrimidines, which are significant in medicinal chemistry and materials science (Baruah et al., 1996).

Development of Biologically Active Compounds

Its reactivity enables the synthesis of compounds that could have significant biological activities. Studies have utilized it for synthesizing derivatives with potential applications in drug development and other areas of medicinal chemistry (Tumkevicius & Kaminskas, 2003).

Mechanism of Action

While the specific mechanism of action for “4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde” is not available, pyrimidines in general exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLBBVSSNBKZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.